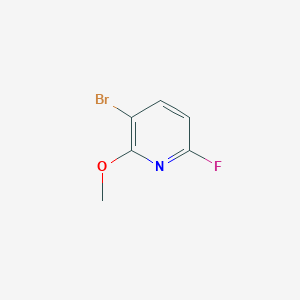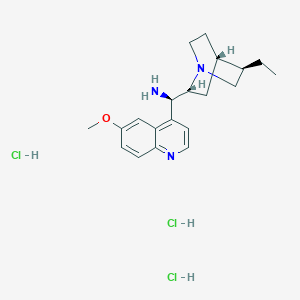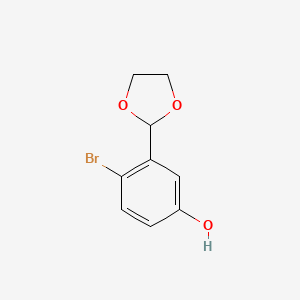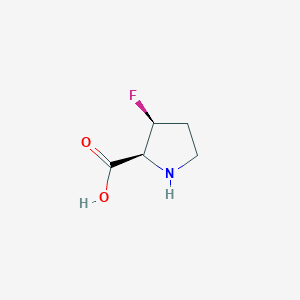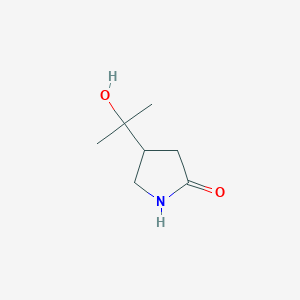![molecular formula C7H3BrClN3 B8226300 8-Bromo-5-chloropyrido[4,3-d]pyrimidine](/img/structure/B8226300.png)
8-Bromo-5-chloropyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-5-chloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridopyrimidine core. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine typically involves the selective bromination and chlorination of pyridopyrimidine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with 4-(8-bromo-5-chloropyrido[4,3-d]pyrimidin-2-yl)morpholine in the presence of a palladium catalyst . The reaction conditions, such as the choice of solvent, base, and temperature, play a crucial role in achieving high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including bromination and chlorination reactions. The use of efficient and scalable methods, such as microwave irradiation and reflux conditions, can enhance the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-chloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include aryl boronic acids and heteroaryl boronic acids, with palladium catalysts being used to facilitate the reaction.
Oxidation and Reduction Reactions: Reagents such as thionyl chloride and N,N-dimethylformamide are used in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the substitution of bromine with aryl groups can lead to the formation of 8-aryl-substituted pyridopyrimidine derivatives .
Scientific Research Applications
8-Bromo-5-chloropyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential PI3K inhibitors, which are important in cancer research.
Biological Studies: Pyridopyrimidine derivatives, including this compound, have been studied for their potential biological activities, such as tyrosine kinase inhibition and PDE-4 inhibition.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-5-chloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a potential PI3K inhibitor, the compound may bind to the PI3K enzyme, inhibiting its activity and thereby affecting cellular signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
8-Bromo-5-chloropyrido[4,3-d]pyrimidine can be compared with other similar compounds, such as:
6-Bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one: This compound has a similar pyridopyrimidine core but with different substituents, leading to distinct biological activities.
8-Bromo-4-chloropyrido[4,3-d]pyrimidine: Another closely related compound with slight variations in the position of substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
8-bromo-5-chloropyrido[4,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPDGSQZFZZYCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
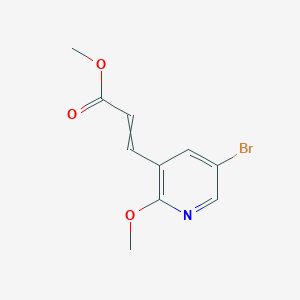
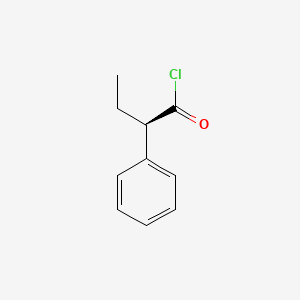
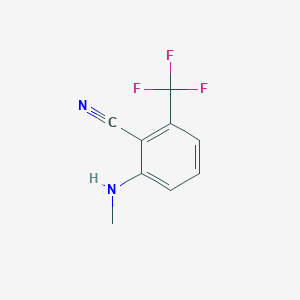
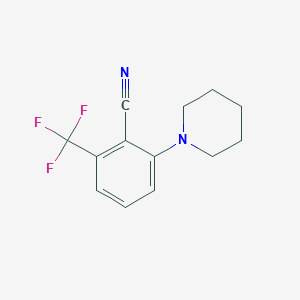
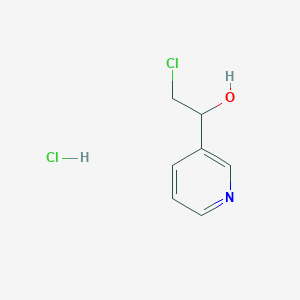
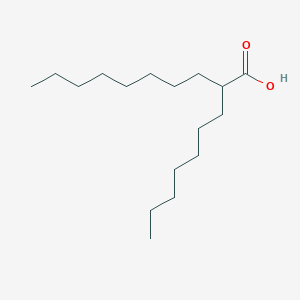
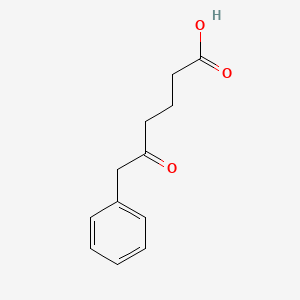
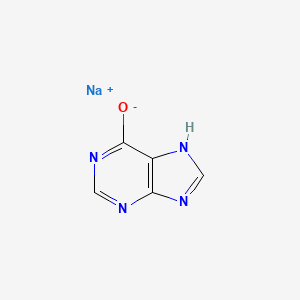
![N-((1S,2S)-2-Amino-1,2-diphenylethyl)-1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B8226272.png)
